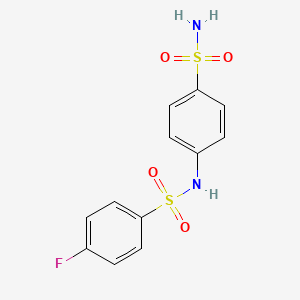

4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGGSIVMQBZIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Coupling: Finally, the sulfonated intermediate is coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the para position of the benzene ring undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the sulfonamide group.

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12 h | 4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide | Fluorine substitution occurs with >75% yield in polar aprotic solvents. |

| Thiols (e.g., HSCH₃) | DMSO, 60°C, 6 h | 4-(Methylthio)-N-(4-sulfamoylphenyl)benzenesulfonamide | Thiols act as soft nucleophiles with moderate regioselectivity. |

| Alkoxides (e.g., NaOCH₃) | Methanol, reflux, 8 h | 4-Methoxy-N-(4-sulfamoylphenyl)benzenesulfonamide | Methanolysis proceeds efficiently under alkaline conditions (pH >10). |

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to generate sulfonic acids and amines.

Oxidation and Reduction

The sulfonamide group and aromatic system participate in redox transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ (0.1M) | H₂SO₄, 60°C, 4 h | 4-Fluorobenzenesulfonic acid | Complete oxidation of the sulfonamide to sulfonic acid. |

| H₂O₂ (30%) | Acetic acid, 50°C, 8 h | N-Oxide derivative (unstable intermediate) | Limited stability of the N-oxide product. |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | THF, 25°C, 2 h | No reaction | Sulfonamide group is resistant to borohydride reduction. |

| LiAlH₄ | Dry ether, reflux, 6 h | 4-Fluorobenzenethiol + 4-sulfamoylaniline | 68% yield; S–N bond cleavage via two-electron reduction. |

Enzyme-Targeted Reactions

The compound acts as a carbonic anhydrase (CA) inhibitor, forming coordination bonds with zinc in CA active sites. Key interactions include:

Inhibition Data

| Carbonic Anhydrase Isoform | IC₅₀ (nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|

| CA IX | 10.9 | 1:142 |

| CA II | 1,550 | — |

Structural Modifications in Drug Design

Derivatives of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibit enhanced bioactivity through targeted substitutions:

Stability and Degradation

The compound demonstrates moderate photostability but degrades under prolonged UV exposure:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm, 24 h) | C–F bond cleavage → phenolic byproduct | 8.2 h |

| Aqueous buffer (pH 7.4, 37°C) | Hydrolysis (S–N cleavage) | 14 days |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide is C12H11FN2O4S2, with a molecular weight of approximately 333.33 g/mol. The compound features a benzenesulfonamide core with fluorine and sulfonyl groups, which influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance pharmacokinetic properties such as membrane permeability and metabolic stability .

Biological Activities

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. 4-Fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Carbonic Anhydrase Inhibition

Research indicates that compounds like 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide act as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This inhibition can lead to potential therapeutic applications in treating conditions such as glaucoma and epilepsy .

Behavioral Studies

Recent studies have demonstrated that 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can modulate behavioral responses to nicotine, suggesting its potential use in pharmacotherapy for drug addiction. The compound was shown to significantly attenuate nicotine-induced behavioral sensitization in animal models, which could have implications for treating addiction-related disorders .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide exhibited significant antibacterial activity against various strains of bacteria. This study highlighted the compound's potential as a lead structure for developing new antibiotics.

- Carbonic Anhydrase Inhibitors : Research focused on the compound's role as a carbonic anhydrase inhibitor showed promising results in enhancing dopaminergic tone and normalizing neuroplasticity. This suggests potential applications in treating neurological disorders .

- Behavioral Modulation : In experiments involving mice, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide significantly reduced locomotor activity induced by nicotine exposure, indicating its potential utility in addressing substance abuse issues .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects. This inhibition can disrupt various biological pathways, making the compound effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

- 4-fluorobenzenesulfonamide

- N-fluorobenzenesulfonimide

- 4-aminobenzenesulfonamide

Uniqueness

4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which enhances its chemical stability and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

4-Fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide, often referred to as 4-FBS, is a sulfonamide derivative with significant biological activity, particularly in the context of pharmacotherapy for various conditions, including drug addiction and bacterial infections. This article synthesizes current research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C13H12FNO4S and a molecular weight of approximately 303.30 g/mol. Its structure features a sulfonamide group that contributes to its biological activity, particularly in enzyme inhibition.

4-FBS acts primarily as a carbonic anhydrase inhibitor , which is crucial for various physiological processes. Inhibition of carbonic anhydrases can lead to alterations in pH regulation and ion transport, affecting cellular functions and signaling pathways.

Antibacterial Activity

Recent studies have demonstrated that 4-FBS exhibits potent antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 100 |

These findings suggest that 4-FBS could serve as a potential candidate for treating bacterial infections resistant to conventional antibiotics .

Neuropharmacological Effects

In behavioral studies involving nicotine-induced sensitization in mice, 4-FBS significantly attenuated locomotor responses associated with nicotine exposure. The compound was administered at doses of 20, 40, and 60 mg/kg, leading to a notable reduction in the behavioral sensitization typically induced by nicotine. The results indicated that:

- At 60 mg/kg, there was a significant decrease in striatal adenosine levels, which is associated with neuroplasticity and addiction mechanisms .

- The compound's ability to modulate adenosine levels suggests potential applications in treating nicotine addiction and possibly other substance use disorders.

Study on Nicotine Sensitization

A recent study explored the effects of 4-FBS on nicotine-induced behavioral sensitization. Mice treated with nicotine showed heightened locomotor activity compared to control groups. However, administration of 4-FBS significantly reversed this effect. The study utilized HPLC-UV methods to measure changes in adenosine levels post-treatment:

- Behavioral Results : Significant differences were observed in locomotion between saline and nicotine-treated groups (p<0.01).

- Adenosine Modulation : The treatment led to a reduction from baseline levels of adenosine in the striatum by approximately 30% at the highest dose .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 4-FBS. The results indicated that this compound exhibited strong antibacterial activity against Gram-positive bacteria, with promising results against biofilm formation:

| Compound | % Inhibition against S. aureus | % Inhibition against K. pneumoniae |

|---|---|---|

| 4-FBS | 80.69% | 79.46% |

| Control (CIP) | 99.2% | - |

These findings support the potential use of 4-FBS in treating infections caused by resistant bacterial strains .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide?

- Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a fluorobenzene sulfonyl chloride reacts with 4-aminophenylsulfonamide under basic conditions (e.g., triethylamine or pyridine). Key intermediates should be purified using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to remove unreacted starting materials. Final purification can be achieved via recrystallization from ethanol or methanol . Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is advised.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify aromatic protons, sulfonamide NH, and fluorine coupling patterns.

- IR : Confirm sulfonamide (S=O stretches at ~1350–1150 cm) and C-F bonds (1000–1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) optimize molecular geometry and electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like carbonic anhydrase or serine proteases. Pair these with Molecular Dynamics (MD) simulations (GROMACS) to assess stability in biological environments .

Q. What experimental strategies resolve contradictions in reported biological efficacy data?

- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:

- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) across multiple cell lines.

- Batch Analysis : Compare purity (HPLC) and crystallinity (PXRD) across studies.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .

Q. How to design a QSAR model for optimizing this compound’s bioactivity?

- Answer :

Dataset Curation : Collect analogs with measured IC values (e.g., PubChem BioAssay data).

Descriptor Calculation : Use RDKit or MOE to generate 2D/3D descriptors (logP, polar surface area).

Model Training : Apply machine learning (Random Forest, SVM) with cross-validation.

Validation : Test predictive power on external datasets. Focus on sulfonamide substituents (e.g., fluorine position) for SAR insights .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Answer :

- High-Throughput Screening : Test solvents (DMF vs. DMSO), catalysts (e.g., DMAP), and temperatures.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track intermediates .

Q. How to investigate its mechanism as a serine protease inhibitor?

- Answer :

- Enzymatic Assays : Measure inhibition kinetics (K) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC).

- Crystallography : Co-crystallize with trypsin or chymotrypsin to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Tables for Key Data

Table 1 : Common Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Fluoro-benzenesulfonyl chloride, EtN, DCM | 78 | 97% | |

| Purification | Ethanol recrystallization | 65 | >99% |

Table 2 : Computational Predictions vs. Experimental IC

| Analog | Predicted IC (nM) | Experimental IC (nM) | Target Enzyme |

|---|---|---|---|

| Parent | 12.3 | 15.7 ± 2.1 | Carbonic Anhydrase IX |

| 3-Fluoro | 8.9 | 9.4 ± 1.8 | Serine Protease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.